Mogroside II-A2
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside II-A2 involves the extraction of mogrosides from monk fruit. The process typically includes the following steps:
Extraction: The fruit is dried and then subjected to solvent extraction using ethanol or water to obtain a crude extract containing mogrosides.
Industrial Production Methods: Industrial production of this compound often employs biotransformation methods. Enzymatic conversion using β-glucosidase or other glycosidases can convert mogroside V into this compound. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: Mogroside II-A2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Hydrolysis: Enzymatic hydrolysis using β-glucosidase can break down this compound into its aglycone and sugar components.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis is typically carried out using β-glucosidase under mild conditions (pH 5-7, 30-40°C).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Mogrol (aglycone) and glucose.
Scientific Research Applications
Mogroside II-A2 has a wide range of applications in scientific research:
Chemistry: Used as a natural sweetener in food chemistry and as a reference compound in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in modulating blood glucose levels.
Medicine: Investigated for its potential antidiabetic and anticancer effects.
Industry: Utilized in the production of low-calorie sweeteners and health supplements.
Mechanism of Action
Mogroside II-A2 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Antidiabetic Effects: It modulates blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption in the intestines.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Mogroside V: Another major mogroside found in monk fruit, known for its intense sweetness.
Mogroside III: A less sweet mogroside with similar biological activities.
Mogroside IIE: A precursor to mogroside V, known for its bitter taste.
Uniqueness of Mogroside II-A2: this compound is unique due to its balanced sweetness and significant biological activities. Unlike mogroside V, which is primarily used for its sweetness, this compound is valued for its therapeutic potential in addition to its sweetening properties .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWMGMTBGDBFT-UMIXZHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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